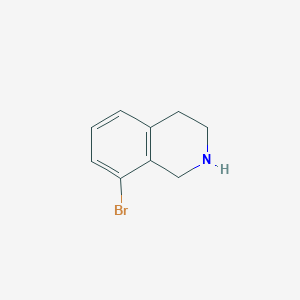

8-Bromo-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWGHUZYXQPIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504986 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75416-51-2 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75416-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and potential biological relevance, presented in a format tailored for scientific and drug development applications.

Core Chemical and Physical Properties

This compound is a substituted tetrahydroisoquinoline with a bromine atom at the 8th position of the aromatic ring. Its chemical structure and core properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrN | |

| Molecular Weight | 212.09 g/mol | |

| Appearance | Colorless viscous oil | [1] |

| Boiling Point | 294.3 °C at 760 mmHg | |

| Density | 1.428 g/cm³ | |

| Flash Point | 131.8 °C | |

| pKa | 8.88 ± 0.20 (Predicted) | [1] |

| Melting Point | Data not available for the 8-bromo isomer. The regioisomeric 7-Bromo-1,2,3,4-tetrahydroisoquinoline has a melting point of 32-35 °C.[2][3] | |

| Solubility | The hydrochloride salt is soluble in water and organic solvents.[4] The 7-bromo isomer is reported to be insoluble in water.[3] Specific quantitative data for the 8-bromo free base is not readily available. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not fully available in the public domain. However, characteristic spectral features for related tetrahydroisoquinoline derivatives have been reported. For instance, ¹H NMR spectra of tetrahydroisoquinolines typically show characteristic signals for the aliphatic protons in the C1, C3, and C4 positions, as well as aromatic protons. ¹³C NMR spectra would correspondingly show signals for the nine carbon atoms.

Synthesis and Reactivity

This compound is a useful intermediate in organic synthesis.[1] Its synthesis often involves the separation of isomeric mixtures.

Experimental Protocol: Synthesis and Purification

A reported method for the synthesis and separation of this compound is as follows:

-

Reaction Setup: A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]

-

Reaction Condition: The reaction mixture is heated to reflux overnight.[1]

-

Work-up: The mixture is subsequently concentrated. The residue is extracted with dichloromethane. The combined organic layers are washed sequentially with water and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure.[1]

-

Purification: The crude product is purified by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as the eluent. This allows for the separation of this compound (which elutes as the first fraction and is a colorless viscous oil) from 6-bromo-1,2,3,4-tetrahydroisoquinoline (the second fraction, a white solid).[1]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Modulation of Signaling Pathways by Tetrahydroisoquinoline Derivatives

Recent studies on tetrahydroisoquinoline-based aldoximes have shed light on their potential to modulate cellular signaling pathways. Specifically, these derivatives have been shown to stimulate the mitochondria-mediated intrinsic apoptosis pathway. This activation proceeds through the ERK1/2 and p38-MAPK signaling cascades, ultimately leading to the activation of initiator caspase 9 and executive caspase 3, and subsequent DNA damage.[6]

The following diagram depicts the proposed signaling pathway initiated by certain tetrahydroisoquinoline derivatives.

It is important to note that this signaling activity has been demonstrated for derivatives of tetrahydroisoquinoline and further research is required to determine if this compound itself exhibits similar properties.

Other Reported Activities of Tetrahydroisoquinoline Analogs

The broader class of tetrahydroisoquinoline analogs has been associated with various biological activities, including:

-

Tubulin Polymerization Inhibition: Certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potential tubulin polymerization inhibitors, suggesting their potential as anticancer agents.[7]

-

Dopamine D₂ Receptor-Blocking Activity: Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have shown potent dopamine D₂ receptor-blocking activity.[5]

Safety Information

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with a range of interesting physicochemical properties. While specific biological activity data for this particular compound is limited, the broader class of tetrahydroisoquinolines, and its derivatives, demonstrate significant potential in modulating key signaling pathways relevant to drug discovery. This technical guide provides a foundational understanding of its chemical properties and highlights areas for future research, particularly in elucidating its specific biological functions and therapeutic potential.

References

- 1. This compound CAS#: 75416-51-2 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. China this compound,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 6. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known characteristics of 8-Bromo-1,2,3,4-tetrahydroisoquinoline. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Molecular Structure and Chemical Identity

This compound is a heterocyclic organic compound featuring a tetrahydroisoquinoline core structure substituted with a bromine atom at the 8-position of the aromatic ring.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 75416-51-2[1][2] |

| Chemical Formula | C₉H₁₀BrN[1][2][3] |

| Molecular Weight | 212.09 g/mol [1][2] |

| Canonical SMILES | C1CNCC2=C1C=CC=C2Br[1] |

| InChI Key | KHWGHUZYXQPIKA-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | Off-white to yellow solid-liquid mixture | [2] |

| Boiling Point | 294.3 °C at 760 mmHg | [3] |

| Density | 1.428 g/cm³ | [3] |

| Flash Point | 131.8 °C | [3] |

| pKa (Predicted) | 8.88 ± 0.20 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature. However, based on its chemical structure and data from related compounds, the following spectral characteristics can be anticipated.

Mass Spectrometry

A reported mass spectrum indicates a protonated molecule [M+H]⁺ at m/z 211.9, which is consistent with the molecular weight of the compound.[2]

Table of Expected Mass Spectrometry Fragments:

| m/z | Ion | Possible Fragmentation Pathway |

| 212/214 | [M]⁺ | Molecular ion (presence of Br isotope pattern) |

| 211/213 | [M-H]⁺ | Loss of a hydrogen atom |

| 183/185 | [M-C₂H₄]⁺ | Retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring |

| 132 | [M-Br]⁺ | Loss of the bromine atom |

| 104 | [C₈H₁₀]⁺ | Further fragmentation |

NMR Spectroscopy (Predicted)

¹H NMR:

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.8-7.5 ppm. The bromine atom at the 8-position will influence the chemical shifts and coupling patterns of the protons on the aromatic ring.

-

Methylene Protons (-CH₂-): The four methylene groups of the tetrahydroisoquinoline ring are expected to show signals in the range of δ 2.5-4.5 ppm. These would likely appear as multiplets due to spin-spin coupling.

¹³C NMR:

-

Aromatic Carbons (Ar-C): Aromatic carbons are expected in the range of δ 120-140 ppm. The carbon attached to the bromine (C8) would be significantly shifted.

-

Methylene Carbons (-CH₂-): The aliphatic carbons of the tetrahydroisoquinoline ring are expected to resonate in the range of δ 25-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| 2850-3000 | C-H Stretch | Aliphatic |

| 3000-3100 | C-H Stretch | Aromatic |

| 1550-1650 | C=C Stretch | Aromatic Ring |

| 1000-1100 | C-N Stretch | Amine |

| 500-700 | C-Br Stretch | Bromo-aromatic |

Synthesis and Purification

This compound is primarily used as an intermediate in organic synthesis.[2] A detailed experimental protocol for its synthesis has been reported and is outlined below.

Experimental Protocol: Synthesis

The synthesis involves the deprotection of a mixture of N-protected 6-bromo and 8-bromo-3,4-dihydroisoquinolines.

Materials:

-

A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

-

Methanol (MeOH)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Chloroform (CHCl₃)

Procedure:

-

A solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL) is prepared.[2]

-

The mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and its 8-bromo isomer (3 g, 9.7 mmol) is added to the solvent mixture.[2]

-

The reaction mixture is heated to reflux and stirred overnight.[2]

-

The mixture is then concentrated under reduced pressure.[2]

-

The resulting residue is extracted with dichloromethane.[2]

-

The organic layers are combined and washed sequentially with water and saturated sodium chloride solution.[2]

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[2]

Purification Protocol

The crude product is purified by silica gel column chromatography.

Procedure:

-

A silica gel column (230-400 mesh) is prepared.[2]

-

The crude product is loaded onto the column.

-

The column is eluted with a gradient of 0-2% methanol in chloroform.[2]

-

This compound is collected as the first fraction, yielding a colorless viscous oil (0.45 g, 22% yield).[2]

-

The second fraction contains 6-bromo-1,2,3,4-tetrahydroisoquinoline as a white solid (1.0 g, 48% yield).[2]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

General Biological Profile of Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological effects, including:

-

Antitumor

-

Antibacterial

-

Antiviral

-

Antifungal

-

Anticancer

-

Anti-inflammatory

Potential Areas of Investigation

Given the known activities of related tetrahydroisoquinoline analogs, this compound could be a candidate for investigation in the following areas:

-

Dopaminergic, Serotonergic, and Adrenergic Receptor Modulation: Many THIQ derivatives are known to interact with monoamine neurotransmitter systems. The position and nature of substituents on the aromatic ring can significantly influence receptor affinity and selectivity.

-

Enzyme Inhibition: The THIQ scaffold is present in various enzyme inhibitors. The 8-bromo substituent could play a role in binding to the active site of certain enzymes.

Further research is required to elucidate the specific biological targets, mechanism of action, and potential therapeutic applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a valuable intermediate in organic synthesis and drug discovery. This document details established synthetic routes, including multi-step pathways commencing from isoquinoline and direct cyclization strategies. Each method is presented with detailed experimental protocols, and a comparative summary of quantitative data is provided for ease of reference.

Core Synthesis Strategies

The synthesis of this compound can be broadly approached through two main strategies:

-

Modification of the Isoquinoline Core: This involves the synthesis of a substituted isoquinoline precursor, such as 8-bromoisoquinoline, followed by the reduction of the heterocyclic ring system.

-

Direct Cyclization Reactions: These methods, most notably the Pictet-Spengler reaction, construct the tetrahydroisoquinoline ring system from an appropriately substituted phenethylamine derivative.

A third, more direct but lower-yielding method, involves the deprotection of a complex precursor mixture.

Method 1: Multi-step Synthesis from Isoquinoline

This pathway involves the initial synthesis of 8-bromoisoquinoline from isoquinoline, which is then subsequently reduced to the desired this compound.

Logical Workflow for Multi-step Synthesis from Isoquinoline

Experimental Protocols

Step 1a: Synthesis of 5-Bromoisoquinoline [1]

-

Procedure: To a well-stirred solution of concentrated sulfuric acid (340 mL) cooled to 0°C, isoquinoline (44.0 g, 330 mmol) is slowly added, maintaining the temperature below 30°C. The solution is then cooled to -25°C, and N-bromosuccinimide (64.6 g, 363 mmol) is added in portions, keeping the temperature between -22 and -26°C. The mixture is stirred for 2 hours at -22°C and then for 3 hours at -18°C. The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C. The resulting suspension is extracted with diethyl ether. The combined organic phases are washed, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline.

-

Yield: 47-49%

Step 1b: Synthesis of 5-Bromo-8-nitroisoquinoline [1]

-

Procedure: Following the bromination of isoquinoline as described in Step 1a, without isolation of 5-bromoisoquinoline, the reaction mixture is poured onto crushed ice. The resulting mixture is treated with potassium nitrate. The crude product is isolated and recrystallized from a mixture of heptane and toluene.

-

Yield: 47-51%

Step 1c: Synthesis of 8-Aminoisoquinoline [2]

-

Procedure: 5-Bromo-8-nitroisoquinoline is subjected to catalytic hydrogenation using 10% Pd/C in a mixture of DMF and triethylamine under a hydrogen atmosphere. This reaction reduces the nitro group and removes the bromo substituent.

-

Yield: Not specified.

Step 1d: Synthesis of 8-Bromoisoquinoline [2]

-

Procedure: 8-Aminoisoquinoline undergoes a Sandmeyer reaction. The amino group is diazotized using sodium nitrite in the presence of hydrobromic acid at 0-5°C. The resulting diazonium salt is then treated with copper(I) bromide in hydrobromic acid to yield 8-bromoisoquinoline.

-

Yield: Not specified.

Step 1e: Reduction of 8-Bromoisoquinoline to this compound

-

General Procedure (Catalytic Hydrogenation): 8-Bromoisoquinoline is dissolved in a suitable solvent such as acetic acid or ethanol. A platinum-based catalyst, such as platinum oxide (Adam's catalyst), is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 50 psi) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified.

-

General Procedure (Sodium Borohydride Reduction): 8-Bromoisoquinoline is first N-alkylated, for example with methyl iodide, to form the 8-bromo-2-methylisoquinolinium iodide. This salt is then dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. After the reaction is complete, water is added, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the N-methylated product, which can be N-demethylated if required. A similar procedure has been described for the reduction of an 8-fluoro-2-methylisoquinolinium salt, yielding the corresponding tetrahydroisoquinoline in 87% yield.[2]

| Step | Starting Material | Product | Key Reagents | Yield (%) | Reference |

| 1a | Isoquinoline | 5-Bromoisoquinoline | NBS, H₂SO₄ | 47-49 | [1] |

| 1b | 5-Bromoisoquinoline | 5-Bromo-8-nitroisoquinoline | KNO₃, H₂SO₄ | 47-51 | [1] |

| 1c | 5-Bromo-8-nitroisoquinoline | 8-Aminoisoquinoline | H₂, 10% Pd/C | N/A | [2] |

| 1d | 8-Aminoisoquinoline | 8-Bromoisoquinoline | NaNO₂, CuBr, HBr | N/A | [2] |

| 1e | 8-Bromoisoquinoline | This compound | PtO₂, H₂ or 1. MeI, 2. NaBH₄ | N/A | General Method |

Method 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, the logical starting material is 2-(2-bromophenyl)ethylamine.

Pictet-Spengler Reaction Workflow

Experimental Protocol

-

General Procedure: 2-(2-Bromophenyl)ethylamine is dissolved in a suitable solvent, and an aqueous solution of formaldehyde is added. The mixture is then treated with a strong acid, such as hydrochloric acid or trifluoroacetic acid, and heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

Note: While 2-(2-bromophenyl)ethylamine is commercially available, a specific, optimized protocol for its Pictet-Spengler reaction with formaldehyde to yield the 8-bromo isomer was not found in the surveyed literature. The described procedure is a general method based on established Pictet-Spengler reaction conditions.[3][4] The electron-withdrawing nature of the bromine atom may necessitate harsher reaction conditions (e.g., stronger acid, higher temperature) compared to syntheses with electron-donating substituents on the aromatic ring.[3]

| Starting Materials | Product | Key Reagents | Yield (%) | Reference |

| 2-(2-Bromophenyl)ethylamine, Formaldehyde | This compound | Strong Acid (e.g., HCl, TFA) | N/A | General Method |

Method 3: Deprotection of a Trifluoroacetophenone Adduct

This method provides a direct route to this compound, albeit in a low yield and as part of a mixture of isomers.

Experimental Protocol[5]

-

Procedure: A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL). The reaction mixture is heated to reflux overnight and subsequently concentrated. The residue is extracted with dichloromethane. The combined organic layers are washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by silica gel column chromatography (0-2% methanol/chloroform) to give this compound as the first fraction.

-

Yield: 22%

| Starting Material | Product | Key Reagents | Yield (%) | Reference |

| Mixture of 6- and 8-bromo trifluoroacetophenone adducts | This compound | Methanol, Sodium Carbonate | 22 | [5] |

Conclusion

This guide has outlined three distinct synthetic strategies for the preparation of this compound. The multi-step synthesis starting from isoquinoline is a well-documented but lengthy approach. The Pictet-Spengler reaction offers a more direct route, though specific conditions for the 2-(2-bromophenyl)ethylamine substrate require optimization. The deprotection method is the most direct but suffers from low yield and the need to separate isomers. The choice of the most suitable method will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the required purity of the final product. Further research into optimizing the Pictet-Spengler conditions for this specific substrate could provide a more efficient and high-yielding synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 8-Bromo-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this guide combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₀BrN | --INVALID-LINK-- |

| Molecular Weight | 212.09 g/mol | --INVALID-LINK-- |

| Mass Spectrum (ESI-MS) | m/z: 211.9 [M + H]⁺ | --INVALID-LINK--[1][2] |

Table 2: Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified in the available literature. Actual experimental values may vary.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | m | 1H | Ar-H |

| ~6.9 - 7.1 | m | 2H | Ar-H |

| ~4.0 - 4.2 | s | 2H | C1-H₂ |

| ~3.1 - 3.3 | t | 2H | C3-H₂ |

| ~2.8 - 3.0 | t | 2H | C4-H₂ |

| ~2.0 - 2.5 | br s | 1H | N-H |

Table 3: Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified in the available literature. Actual experimental values may vary.

| Chemical Shift (ppm) | Assignment |

| ~135 - 138 | Ar-C |

| ~130 - 133 | Ar-C |

| ~128 - 130 | Ar-C |

| ~125 - 127 | Ar-C |

| ~122 - 124 | Ar-C-Br |

| ~120 - 122 | Ar-C |

| ~45 - 48 | C1 |

| ~40 - 43 | C3 |

| ~28 - 31 | C4 |

Table 4: Predicted FT-IR Spectral Data

Disclaimer: The following FT-IR data is predicted and has not been experimentally verified in the available literature. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2950 | Medium | Aliphatic C-H Stretch |

| 1550 - 1600 | Strong | Aromatic C=C Stretch |

| 1450 - 1500 | Medium | C-H Bend |

| 1000 - 1100 | Strong | C-N Stretch |

| 600 - 800 | Strong | C-Br Stretch |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the reviewed literature. However, the following sections describe generalized and widely accepted methodologies for obtaining such data for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would typically be acquired on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard one-pulse sequence would be used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans), a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as a standard proton-decoupled ¹³C experiment, would be employed. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-10 seconds) are required. The spectral width would be set to approximately 200-250 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly recorded using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The reported mass spectrum (m/z: 211.9 [M + H]⁺) was likely obtained using a soft ionization technique such as Electrospray Ionization (ESI).[1][2]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules ([M+H]⁺).

-

Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized batch of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 75416-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class. THIQs are a significant scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active compounds.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics. The tetrahydroisoquinoline motif is well-established for its diverse biological activities, including but not limited to, anticancer, antibacterial, antifungal, and neuropharmacological effects.[1][4] this compound, with its reactive bromine atom, serves as a versatile building block for the synthesis of a wide array of substituted THIQ derivatives, enabling extensive structure-activity relationship (SAR) studies.[5][6]

Chemical and Physical Properties

This compound is a stable compound under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 75416-51-2 | [7][8] |

| Molecular Formula | C₉H₁₀BrN | [7][8] |

| Molecular Weight | 212.09 g/mol | [7] |

| Appearance | Off-white to yellow solid-liquid mixture or colorless viscous oil. | [7] |

| Boiling Point | 294.3 °C at 760 mmHg | [8] |

| Density | 1.428 g/cm³ | [7] |

| Flash Point | 131.8 °C | [8] |

| pKa | 8.88 ± 0.20 (Predicted) | |

| Storage | Store at 2-8°C, protected from light. | [7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a brominated isoquinoline precursor. A detailed experimental protocol is provided below, based on reported literature.[7]

Experimental Protocol: Synthesis from a Mixture of Bromo-dihydroisoquinolinyl-trifluoroethanones

This protocol describes the synthesis of this compound from a mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone.[7]

Materials:

-

Mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol)

-

Methanol (20 mL)

-

Saturated aqueous sodium carbonate (20 mL)

-

Dichloromethane

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel (230-400 mesh)

-

Methanol/chloroform solution (0-2%)

Procedure:

-

To a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL), add the mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol).

-

Heat the reaction mixture to reflux overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as the eluent.

-

This compound is obtained as the first fraction.

Results:

-

Yield: 0.45 g (22%)

-

Appearance: Colorless viscous oil

-

Mass Spectrum (MS) m/z: 211.9 [M + H]⁺

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

While this compound itself is not extensively studied for its biological activity, it serves as a crucial starting material for the synthesis of a diverse range of pharmacologically active molecules. The bromine atom at the 8-position is a key functional group that allows for various chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce different substituents and explore the chemical space around the THIQ scaffold.[5]

General Biological Activities of Tetrahydroisoquinoline Derivatives

The THIQ core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities:

-

Anticancer Activity: Many THIQ derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

-

Antibacterial and Antifungal Activity: The THIQ nucleus is found in compounds with significant activity against various bacterial and fungal strains.[3]

-

Neuropharmacological Activity: THIQ derivatives have been investigated for their effects on the central nervous system, including their potential as anticonvulsant and bradycardic agents.[2][9]

Structure-Activity Relationship (SAR) Insights

The versatility of the 8-bromo-THIQ scaffold allows for systematic modifications to probe structure-activity relationships. Key areas of modification include:

-

N-Substitution: The secondary amine of the THIQ ring can be readily alkylated or acylated to introduce a variety of side chains, which can significantly impact biological activity.[9]

-

Substitution at the 8-position: The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions, allowing for the exploration of the steric and electronic requirements for interaction with biological targets.[5]

Logical Relationship in Derivative Synthesis

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 75416-51-2 [m.chemicalbook.com]

- 8. This compound|75416-51-2 - MOLBASE Encyclopedia [m.molbase.com]

- 9. Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in organic synthesis. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Core Physical and Chemical Properties

This compound is a bicyclic compound featuring a tetrahydroisoquinoline core with a bromine atom at the 8-position.[1] Its chemical structure plays a significant role in its physical and chemical characteristics.

Quantitative Physical Data

The following table summarizes the key quantitative physical and chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | [2][3] |

| Molecular Weight | 212.09 g/mol | [3][4][5] |

| Appearance | Colorless viscous oil or colorless to pale yellow liquid/solid | [1][4][6] |

| Boiling Point | 294.3 °C at 760 mmHg | [2][4][7] |

| Density | 1.428 g/cm³ | [2][4][8] |

| Flash Point | 131.8 °C | [2][4][7] |

| pKa | 8.88 ± 0.20 (Predicted) | [8] |

| LogP | 2.4236 | [2] |

Note: The physical state of this compound has been reported as both a viscous oil and a solid, which may depend on the purity of the sample.[1][4] While a specific melting point for the 8-bromo isomer is not widely reported, the related 7-bromo isomer has a melting point of 32-35°C.[9]

Solubility

This compound is generally soluble in organic solvents and exhibits limited solubility in water.[1]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the reduction of a precursor. The following is a representative experimental protocol:

Reaction: A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[4][6] The reaction mixture is heated to reflux overnight and then concentrated.[4][6]

Extraction: The resulting residue is extracted with dichloromethane. The organic layers are combined and washed sequentially with water and a saturated sodium chloride solution.[4][6]

Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by evaporation under reduced pressure.[4][6]

Purification: The crude product is purified using silica gel column chromatography (230-400 mesh) with a 0-2% methanol/chloroform solution as the eluent.[4][6] This process yields this compound as a colorless viscous oil.[4][6]

Characterization: The final product can be characterized by mass spectrometry, with an expected m/z of 211.9 [M + H]⁺.[4][6]

General Methodologies for Determining Physical Properties

While specific experimental details for determining the physical properties of this compound are not extensively published, standard laboratory procedures for organic compounds are applicable.

Boiling Point Determination

The boiling point of a liquid organic compound is typically determined via distillation.[10] The procedure involves heating the liquid in a distillation flask and recording the temperature at which the vapor phase is in equilibrium with the liquid phase, as indicated by a stable temperature reading on a thermometer placed in the vapor path.[10]

Density Measurement

The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance using a pycnometer or a graduated cylinder and a balance.

Melting Point Determination

For solid compounds, the melting point is determined using a melting point apparatus.[10] A small amount of the powdered solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded as the melting point.[10]

This guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis, consulting primary research articles and chemical databases is recommended.

References

- 1. CAS 75416-51-2: this compound [cymitquimica.com]

- 2. m.molbase.com [m.molbase.com]

- 3. This compound | C9H10BrN | CID 12630420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 75416-51-2 [m.chemicalbook.com]

- 5. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]

- 6. This compound | 75416-51-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Starting materials for 8-Bromo-1,2,3,4-tetrahydroisoquinoline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a valuable intermediate in organic synthesis. The document outlines key starting materials, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies: the construction of the tetrahydroisoquinoline ring system with a pre-existing bromine substituent on the aromatic ring, or the reduction of a brominated isoquinoline core. The most prominent methods for the former are the Pictet-Spengler and Bischler-Napieralski reactions.

Ring Closure Reactions on Acyclic Precursors

These methods involve the cyclization of a substituted phenethylamine derivative to form the tetrahydroisoquinoline scaffold. The strategic placement of a bromine atom on the starting phenyl ring directs the formation of the desired 8-bromo isomer.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[1][2][3][4][5][6] For the synthesis of this compound, the key starting material is 2-(2-bromophenyl)ethylamine. The reaction with formaldehyde, typically in the presence of a strong acid, leads to the desired product. Due to the electron-withdrawing nature of the bromine atom, which deactivates the aromatic ring towards electrophilic substitution, harsher reaction conditions such as higher temperatures and strong acids are generally required for successful cyclization.[1]

The Bischler-Napieralski reaction is a two-step process for the synthesis of tetrahydroisoquinolines. It begins with the acylation of a β-phenylethylamine, followed by the cyclization of the resulting N-acyl derivative using a dehydrating agent to form a 3,4-dihydroisoquinoline.[7][8][9][10] This intermediate is then reduced to the corresponding tetrahydroisoquinoline. For the synthesis of this compound, N-acyl-2-(2-bromophenyl)ethylamine is the key precursor. Given the deactivating effect of the bromine substituent, potent dehydrating agents such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) are often necessary to drive the cyclization.[7][9] The subsequent reduction of the resulting 8-bromo-3,4-dihydroisoquinoline can be achieved using various reducing agents, such as sodium borohydride.

Reduction of 8-Bromoisoquinoline

An alternative and direct route to this compound involves the reduction of the corresponding aromatic precursor, 8-bromoisoquinoline. This can be accomplished through catalytic hydrogenation or chemical reduction. Catalytic hydrogenation over platinum or palladium catalysts can be employed, although care must be taken to avoid dehalogenation.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound.

| Synthetic Route | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| Deprotection/Rearrangement | 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | Methanol, Saturated aq. Na₂CO₃ | This compound | 22% | [11] |

| Catalytic Hydrogenation | 8-Bromoquinoline | Re₂S₇/C, H₂ (30 atm) | 8-Bromo-1,2,3,4-tetrahydroquinoline* | ~50% | N/A |

Note: The yield is for the analogous 8-bromo-1,2,3,4-tetrahydroquinoline, suggesting a similar range for the isoquinoline derivative.

Experimental Protocols

Protocol 1: Synthesis from a Trifluoroacetophenone Derivative

This protocol describes the synthesis of this compound from a mixture containing 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone.[11]

Materials:

-

Mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol)

-

Methanol (20 mL)

-

Saturated aqueous sodium carbonate (20 mL)

-

Dichloromethane

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel (230-400 mesh)

-

Methanol/chloroform eluent

Procedure:

-

To a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL), add the mixture of bromo-trifluoroethanone derivatives (3 g, 9.7 mmol).

-

Heat the reaction mixture to reflux overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as eluent.

-

This compound is obtained as the first fraction (colorless viscous oil, 0.45 g, 22% yield). The 6-bromo isomer is obtained as the second fraction.

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to this compound.

Caption: Experimental workflow for Protocol 1.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The Pictet-Spengler Reaction [ebrary.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Pictet-Spengler_reaction [chemeurope.com]

- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 75416-51-2 [chemicalbook.com]

An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. While not a therapeutic agent itself, its strategic importance lies in its role as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the bromine atom at the 8-position provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures targeting a range of biological pathways. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, physicochemical and spectroscopic properties, and its application in the development of kinase inhibitors, PARP inhibitors, and dopamine receptor agonists. Detailed experimental protocols and quantitative data are presented to support researchers in their drug discovery and development endeavors.

Introduction and Historical Context

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif found in a vast array of natural products, most notably isoquinoline alkaloids, and synthetic compounds with diverse and potent biological activities.[1] The exploration of substituted THIQs has been a cornerstone of medicinal chemistry for decades, leading to the development of numerous therapeutic agents.

The "discovery" of this compound is not marked by a singular event, as is common for chemical intermediates. Instead, its history is intertwined with the broader development of synthetic methodologies for creating substituted isoquinolines and their hydrogenated derivatives. The Pictet-Spengler and Bischler-Napieralski reactions, discovered in the late 19th and early 20th centuries, laid the groundwork for accessing the THIQ scaffold. The introduction of a bromine atom, particularly at the 8-position, emerged as a strategic choice for medicinal chemists. This is because the bromo group can be readily transformed into other functional groups or used as a handle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce molecular diversity.

Initially, its applications were likely in the context of structure-activity relationship (SAR) studies, where the bromo-substituent would be used to probe the steric and electronic requirements of a biological target. More recently, with the advent of sophisticated cross-coupling technologies, this compound has become a valuable building block for constructing complex, polycyclic drug candidates, particularly in the fields of oncology and neuroscience.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | [2] |

| CAS Number | 75416-51-2 | [2] |

| Appearance | Off-white to yellow solid-liquid mixture | [2] |

| Boiling Point | 294 °C at 760 mmHg | [2] |

| Density | 1.428 g/cm³ | [2] |

| Flash Point | 132 °C | [2] |

| pKa | 8.88 ± 0.20 (Predicted) | [2] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (3H, multiplet), Benzylic protons (2H, singlet or multiplet), Aliphatic protons at C3 and C4 (4H, multiplets), Amine proton (1H, broad singlet). The exact chemical shifts and coupling constants would require experimental determination. |

| ¹³C NMR | Aromatic carbons (6 signals, including one attached to bromine which would be shifted), Benzylic carbon (1 signal), Aliphatic carbons at C3 and C4 (2 signals). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The protonated molecule [M+H]⁺ is observed at m/z 211.9.[2] |

| Infrared (IR) Spectroscopy | N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=C stretching (aromatic, around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region). |

Synthesis of this compound

The synthesis of this compound can be approached through several classical methods for forming the tetrahydroisoquinoline ring system, followed by or preceded by bromination. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.

General Synthetic Strategies

The logical workflow for synthesizing substituted tetrahydroisoquinolines generally involves the cyclization of a phenethylamine precursor. The choice of starting material and reaction conditions dictates the substitution pattern of the final product.

References

8-Bromo-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in organic synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] The primary hazards are associated with its irritant properties.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Appearance | Colorless viscous oil or white solid |

| Boiling Point | 294.3°C at 760 mmHg |

| Flash Point | 131.8°C |

| Density | 1.428 g/cm³ |

| CAS Number | 75416-51-2 |

Toxicological Information

A critical gap in the available literature is the absence of quantitative toxicological data for this compound.

| Toxicity Data | Value |

| LD50 (Oral) | No data available |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

| Ecotoxicity | No data available[3] |

While specific toxicity data is unavailable, the GHS classification indicates that the compound is harmful if it comes into contact with skin, eyes, or is inhaled.[2] General studies on substituted tetrahydroisoquinolines suggest a wide range of biological activities, underscoring the need for cautious handling.[4]

Safe Handling and Experimental Protocols

Due to the irritant nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[2]

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[2]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[2]

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Example Experimental Protocol: Synthesis of this compound

The following is a summarized protocol for the synthesis of this compound, highlighting key safety and handling steps.[1]

Reaction: Deprotection of a precursor mixture containing 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone.

Methodology:

-

Reagent Handling: In a fume hood, charge a round-bottom flask with the precursor mixture (3 g, 9.7 mmol), methanol (20 mL), and saturated aqueous sodium carbonate (20 mL).

-

Reaction Setup: Equip the flask with a reflux condenser.

-

Heating: Heat the reaction mixture to reflux overnight.

-

Workup:

-

After cooling, concentrate the mixture under reduced pressure.

-

Extract the residue with dichloromethane.

-

Wash the combined organic layers sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography (0-2% methanol/chloroform) to yield this compound.[1]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for safe handling and the relationship between hazards and required responses.

Caption: Safe handling workflow for this compound.

Caption: Relationship between hazards, PPE, and first aid for the compound.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of 8-amino-1,2,3,4-tetrahydroisoquinoline derivatives. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-nitrogen bonds in a wide array of pharmacologically active molecules. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and synthetic drugs, making its functionalization at the 8-position a key strategy in drug discovery programs.

Introduction

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1][2] The reaction is catalyzed by palladium complexes and requires a base.[1][2] Its broad substrate scope and functional group tolerance have made it an indispensable tool in organic synthesis.[2] The synthesis of 8-substituted 1,2,3,4-tetrahydroisoquinolines is of significant interest as these motifs are present in a variety of biologically active compounds.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (8-Bromo-1,2,3,4-tetrahydroisoquinoline) to form a Pd(II) complex.[3]

-

Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.

-

Reductive Elimination: The final step is the reductive elimination of the desired 8-amino-1,2,3,4-tetrahydroisoquinoline product, regenerating the Pd(0) catalyst for the next cycle.[3]

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:

-

Palladium Catalyst: A variety of palladium precursors can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[4]

-

Ligand: The choice of phosphine ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the catalytic cycle.[5] Bidentate ligands like BINAP and DPPF have also proven effective.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[4][5]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[3]

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl bromides, which can be extrapolated for this compound based on reactions with analogous substrates.

Table 1: Optimization of Ligands for the Amination of 5-Bromo-8-(benzyloxy)quinoline with N-methylaniline. [6]

| Entry | Ligand | Ligand Cone Angle (°) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | JohnPhos (L1) | 145 | 24 | Incomplete | - |

| 2 | TTBP (L2) | 182 | 24 | Incomplete | - |

| 3 | DTBNpP (L3) | - | 0.5 | 100 | 89 |

| 4 | PCy₃ (L4) | 170 | 24 | Incomplete | - |

Reaction conditions: 50 mg of 5-bromo-8-(benzyloxy)quinoline, Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaOt-Bu (1.25 equiv.), N-methylaniline (1.25 equiv.), Toluene at 110–120°C under argon atmosphere.[6]

Table 2: Buchwald-Hartwig Amination of 8-Bromoflavone with Various Amines.

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 8-(Morpholin-4-yl)flavone | 75 |

| 2 | Piperidine | 8-(Piperidin-1-yl)flavone | 82 |

| 3 | Aniline | 8-(Phenylamino)flavone | 68 |

| 4 | 4-Methoxyaniline | 8-(4-Methoxyphenylamino)flavone | 71 |

| 5 | Benzylamine | 8-(Benzylamino)flavone | 65 |

Reaction conditions: 8-Bromoflavone (1.0 equiv.), Amine (1.2 equiv.), Pd₂(dba)₃ (5 mol%), BINAP (7.5 mol%), NaOt-Bu (1.4 equiv.), dry toluene, 110°C.

Experimental Protocols

The following are general protocols that can be adapted for the Buchwald-Hartwig amination of this compound with various amines.

Protocol 1: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene via syringe.

-

Add this compound (1.0 equivalent) and morpholine (1.2 equivalents) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC or LC-MS until starting material is consumed).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-(morpholino)-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: General Procedure for the Amination of this compound with a Primary Arylamine (e.g., Aniline)

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃ (e.g., 2.5 mol%), BINAP (e.g., 7.5 mol%), and NaOtBu (e.g., 1.4 equivalents) to a dry Schlenk tube.

-

Add anhydrous toluene.

-

Add this compound (1.0 equivalent) and aniline (1.2 equivalents).

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C) with stirring for the required time (monitor by TLC or LC-MS).

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the 8-(phenylamino)-1,2,3,4-tetrahydroisoquinoline.

Mandatory Visualizations

Buchwald-Hartwig Amination Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. mdpi.com [mdpi.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. ias.ac.in [ias.ac.in]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 8-bromo-1,2,3,4-tetrahydroisoquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug development. The functionalization of the 8-position of the tetrahydroisoquinoline scaffold allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions. For this compound, these reactions provide a direct route to introduce aryl, heteroaryl, amino, and alkynyl substituents at the 8-position.

Due to the presence of the secondary amine in the tetrahydroisoquinoline ring, it is often necessary to protect the nitrogen atom prior to the cross-coupling reaction to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its ease of introduction and subsequent removal under mild acidic conditions.

This guide covers the N-protection of this compound followed by protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

N-Protection of this compound

The protection of the secondary amine is a critical first step. The following protocol describes the synthesis of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Application Notes: 8-Bromo-1,2,3,4-tetrahydroisoquinoline in Pharmaceutical Synthesis

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] THIQ-based molecules have shown potential as antibacterial, anticancer, and neuroleptic agents, among others.[2] 8-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No: 75416-51-2) serves as a highly versatile pharmaceutical intermediate.[3] The presence of a bromine atom at the 8-position provides a key functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs, particularly in the development of ligands for targets such as dopamine receptors.[4]

Physicochemical Properties and Safety Information

Proper handling and storage are crucial for maintaining the integrity of the intermediate and ensuring laboratory safety.

| Property | Value | Reference |

| CAS Number | 75416-51-2 | [3] |

| Molecular Formula | C₉H₁₀BrN | [3] |

| Molecular Weight | 212.09 g/mol | [3] |

| Appearance | Colorless viscous oil or white solid | [3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5][6] |

Safety Precautions:

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tightly fitting safety goggles.[5][6]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

First Aid: In case of skin contact, wash with plenty of water.[5] If inhaled, move the person to fresh air.[5] For eye contact, rinse cautiously with water for several minutes.[6]

Experimental Protocols

The following protocols are representative methods for the synthesis and application of this compound.

1. Synthesis and Purification of this compound

This protocol describes the deprotection of a protected precursor mixture to yield this compound.[3]

Experimental Workflow: Synthesis and Purification

References

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 75416-51-2 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Anwendungshinweise und Protokolle zur Derivatisierung von 8-Brom-1,2,3,4-tetrahydroisochinolin für das biologische Screening

Anwendungsbereich: Diese Anwendungshinweise beschreiben die Derivatisierung des 8-Brom-1,2,3,4-tetrahydroisochinolin (8-Brom-THIQ)-Grundgerüsts zur Erzeugung einer Bibliothek von Analoga für das biologische Screening in der Wirkstoffforschung. Detaillierte Protokolle für Palladium-katalysierte Kreuzkupplungsreaktionen und anschließende biologische Assays werden bereitgestellt.

Einleitung

1,2,3,4-Tetrahydroisochinolin (THIQ) ist ein privilegiertes Gerüst in der medizinischen Chemie, das in zahlreichen Naturstoffen und synthetischen Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten vorkommt.[1][2][3][4] Das 8-Brom-THIQ-Intermediat ist ein vielseitiger Baustein, der strategische Modifikationen am aromatischen Ring ermöglicht, insbesondere durch Kreuzkupplungsreaktionen. Diese Modifikationen können die pharmakologischen Eigenschaften der Moleküle erheblich beeinflussen und zur Entdeckung neuer therapeutischer Wirkstoffe führen. Die Derivatisierung am C8-Position ermöglicht die Erforschung des Struktur-Wirkungs-Beziehung (SAR) in Bezug auf verschiedene biologische Zielstrukturen.

Synthesestrategien zur Derivatisierung

Die Funktionalisierung des 8-Brom-THIQ-Gerüsts kann effizient durch Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung erreicht werden. Diese Methoden ermöglichen die Einführung einer Vielzahl von Aryl-, Heteroaryl- und Amin-Substituenten.

Suzuki-Miyaura-Kreuzkupplung zur Synthese von 8-Aryl-THIQ-Derivaten